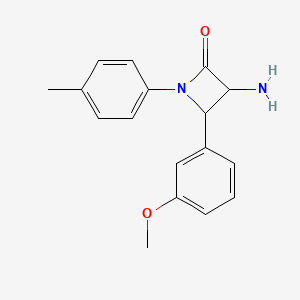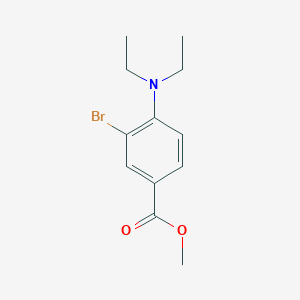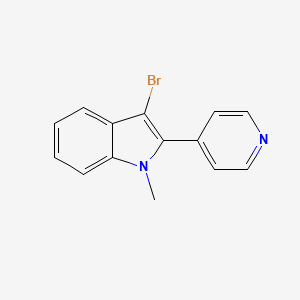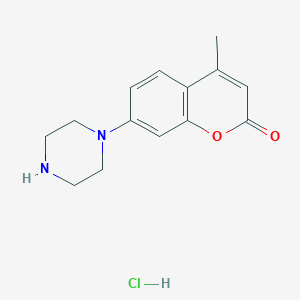
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a piperazine ring attached to the chromenone core, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the chromenone intermediate with piperazine in the presence of a suitable base such as potassium carbonate.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or methyl bromide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, leading to potential anticancer effects. The piperazine ring enhances its binding affinity to various biological receptors, contributing to its antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests its potential to modulate multiple biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one: The free base form without the hydrochloride salt.
7-(Piperazin-1-yl)-2H-chromen-2-one: Lacks the methyl group.
4-Methyl-2H-chromen-2-one: Lacks the piperazine ring.
Uniqueness
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is unique due to the combination of the chromenone core, piperazine ring, and methyl group, which collectively contribute to its distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Properties
Molecular Formula |
C14H17ClN2O2 |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |
InChI Key |
XUCGNHWKYSUFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


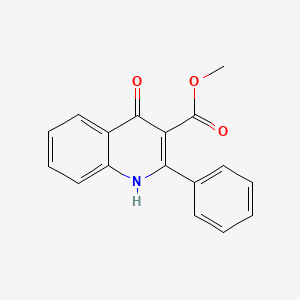

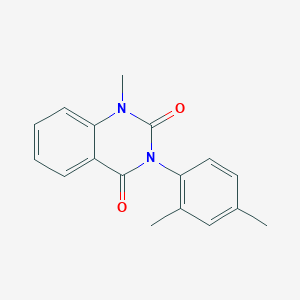
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
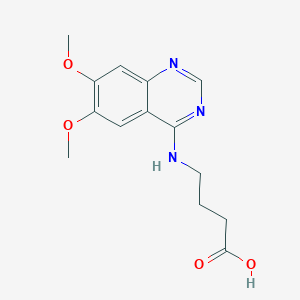
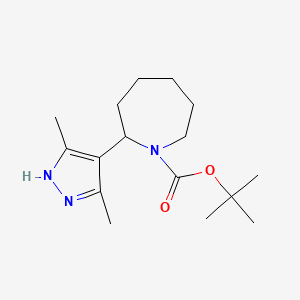
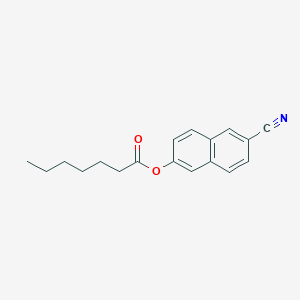
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)
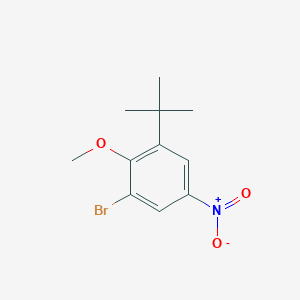
![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
